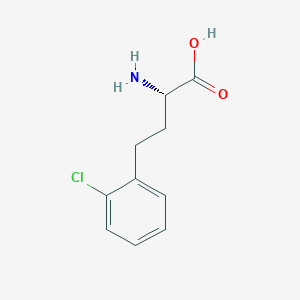

(S)-a-Amino-2-chloro-benzenebutanoic acid

Description

(S)-α-Amino-2-chloro-benzenebutanoic acid is a chiral amino acid derivative featuring a benzene ring substituted with a chlorine atom at the 2-position and an (S)-configured α-amino group attached to a butanoic acid chain.

Properties

IUPAC Name |

(2S)-2-amino-4-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQDUOLAVXZHAL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-2-chloro-benzenebutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a chloro-substituted benzene derivative.

Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under specific conditions.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or separation methods such as chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-a-Amino-2-chloro-benzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-2-chloro-benzenebutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

Reduction: Formation of dechlorinated benzene derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-a-Amino-2-chloro-benzenebutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-a-Amino-2-chloro-benzenebutanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Chlorinated Benzoic Acid Derivatives

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Structure: Carboxylic acid directly attached to benzene, with amino (-NH₂) at position 4 and chlorine (-Cl) at position 2. Properties: Molecular weight = 171.57 g/mol; melting point (mp) = 210–215°C. Crystallizes in the monoclinic space group P2₁/c with distinct hydrogen-bonding networks . Comparison: The shorter carboxylic acid chain (vs. The chlorine and amino substituents influence electronic effects and intermolecular interactions.

- 2-Amino-4-chlorobenzoic acid (CAS 89-77-0): Structure: Amino group at position 2, chlorine at position 3. Properties: mp = 231–235°C . Comparison: Substituent positions alter steric and electronic environments, leading to higher melting points compared to 4-amino-2-chlorobenzoic acid.

Branched Aliphatic Amino Acids

- (S)-(+)-2-Amino-2-methylbutanoic acid hydrate (CAS 595-40-4): Structure: Branched aliphatic chain with a methyl group and α-amino group in the S-configuration. Applications: Used in peptide synthesis and chiral building blocks . Comparison: Lacks aromatic and chlorine moieties, resulting in lower molecular complexity and distinct solubility profiles.

Complex Aromatic Derivatives

- (S)-3-Amino-4-(5-(bis(2-chloroethyl)amino)-2-methylphenyl)butanoic acid (CAS 1802735-28-9): Structure: Butanoic acid chain attached to a benzene ring with methyl, bis-chloroethylamino, and amino groups. Predicted Properties: Molecular weight = 333.25 g/mol; density = 1.262 g/cm³; pKa = 3.76 . Comparison: Additional substituents increase steric hindrance and lipophilicity, likely reducing solubility in polar solvents compared to simpler analogs.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| (S)-α-Amino-2-chloro-benzenebutanoic acid* | C₁₀H₁₂ClNO₂ | 213.66 (estimated) | N/A | 2-Cl, α-amino (S), butanoic acid |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 210–215 | 2-Cl, 4-NH₂, benzoic acid |

| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 231–235 | 4-Cl, 2-NH₂, benzoic acid |

| (S)-3-Amino-4-(5-(bis(2-chloroethyl)amino)-2-methylphenyl)butanoic acid | C₁₅H₂₂Cl₂N₂O₂ | 333.25 | N/A | 2-methyl, 5-bis(Cl-ethyl)amino, butanoic acid |

*Estimated properties based on structural analogs.

Key Differences and Implications

Solubility: The butanoic acid chain in the target compound likely enhances lipophilicity compared to benzoic acid derivatives, affecting membrane permeability in biological systems . Chlorine substitution at the 2-position may reduce polarity compared to para-substituted analogs .

Stereochemical Effects: The (S)-configuration at the α-amino group could influence interactions with chiral receptors or enzymes, a property absent in racemic mixtures or non-chiral analogs .

Thermal Stability: Higher melting points in chlorinated benzoic acids (e.g., 231–235°C) suggest stronger crystal lattice interactions compared to aliphatic amino acids (e.g., branched butanoic acid derivatives) .

Biological Activity

(S)-α-Amino-2-chloro-benzenebutanoic acid, also known as a derivative of amino acids with significant biological implications, has garnered attention for its pharmacological properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(S)-α-Amino-2-chloro-benzenebutanoic acid is characterized by its unique structure, which includes a chloro substituent on the aromatic ring. This structural configuration is crucial for its interaction with biological targets.

The biological activity of (S)-α-amino-2-chloro-benzenebutanoic acid primarily involves:

- Inhibition of Amino Acid Biosynthesis : The compound has been studied for its role in inhibiting the biosynthesis of aromatic amino acids, particularly in bacterial systems. Such inhibition can disrupt protein synthesis and cellular metabolism in pathogens like Mycobacterium tuberculosis .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit selective antibacterial properties against Gram-positive bacteria. The mechanism may involve interference with bacterial growth pathways .

- Cytotoxic Effects : Research has shown that certain derivatives can exert cytotoxic effects on cancer cells while maintaining lower toxicity levels in normal cells. This selectivity suggests potential applications in cancer therapy .

Pharmacological Characterization

The pharmacological profile of (S)-α-amino-2-chloro-benzenebutanoic acid includes:

- Antibacterial Activity : In vitro studies have demonstrated that the compound exhibits significant activity against specific bacterial strains, with minimal inhibitory concentrations (MIC) established for various derivatives .

- Antifungal Properties : Some derivatives have shown effectiveness against fungal pathogens, indicating a broader spectrum of antimicrobial activity .

1. Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of several derivatives found that while overall antibacterial activity was moderate, certain compounds demonstrated promising results against Bacillus subtilis and Candida albicans. The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced activity levels .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Bacillus subtilis |

| Compound B | 64 | Candida albicans |

| Compound C | 128 | Escherichia coli |

2. Cytotoxicity Studies

In a comparative study involving various cancer cell lines, (S)-α-amino-2-chloro-benzenebutanoic acid derivatives were tested for cytotoxic effects. Results indicated that certain compounds exhibited higher toxicity toward cancer cells compared to normal cells, suggesting their potential as anticancer agents.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 15 | 5 |

| HepG2 | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.